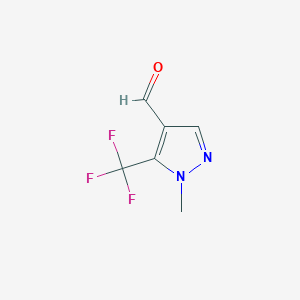

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

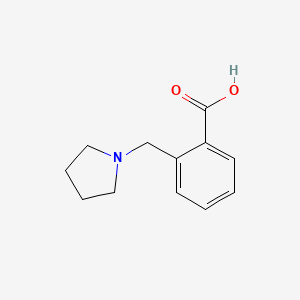

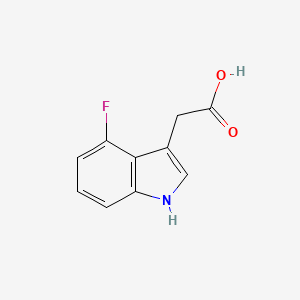

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-, is a synthetic organic compound belonging to the pyrazole class of heterocyclic compounds. It is a colorless liquid with a low melting point. Pyrazol-5-ol has many uses in the laboratory, including as a reagent in organic synthesis reactions and as a catalyst in biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Thermodynamics

A study by Martins et al. (2019) examined a series of 5-aryl-1-(1,1-dimethylethyl)-3-trifluoromethyl-1H-pyrazoles, focusing on their molecular and supramolecular behaviors. Utilizing X-ray diffraction, thermal analysis, and other techniques, the research unveiled insights into their crystallization mechanisms, showing two distinct stages in the formation of their crystalline structures. The types of interactions observed were analyzed, providing a better understanding of their energetic and topological properties and their correlation with crystal packing efficiency and sublimation enthalpy (Martins et al., 2019).

Antibacterial Activity

Bhavanarushi et al. (2013) synthesized derivatives of 4,4′-aryl or alkyl methylene-bis(1H-pyrazol-5-ols) and evaluated their in vitro antibacterial activity against various pathogens. Compounds with a trifluoromethyl group exhibited excellent antibacterial properties, indicating potential for further exploration in antibacterial drug development (Bhavanarushi et al., 2013).

Tautomerism Studies

Research by Arbačiauskienė et al. (2018) delved into the tautomerism of N-substituted pyrazolones. Through comparative analysis of NMR spectra in different states and conditions, the study provided valuable insights into the predominant existence of 1H-pyrazol-3-ol molecule pairs in nonpolar solvents, enhancing our understanding of the structural dynamics of these compounds (Arbačiauskienė et al., 2018).

Synthetic Methodologies

Grünebaum et al. (2016) reported on an improved and efficient synthesis procedure for trifluoromethyl substituted pyrazoles and their corresponding β-diketones, starting from easily available materials. This advancement in synthetic routes opens up new possibilities for the production and application of these compounds in various fields of research (Grünebaum et al., 2016).

Analgesic Compound Synthesis

The research conducted by Burgart et al. (2019) explored selective methylation conditions for 3-trifluoromethyl-1H-pyrazol-5-ol, leading to the synthesis of mono-Me-substituted N1- and O-isomers and various disubstituted isomers. This study not only provided insights into the methylation direction but also evaluated the analgesic activity and acute toxicity of the synthesized compounds, paving the way for the development of new analgesic agents (Burgart et al., 2019).

Propiedades

IUPAC Name |

2-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGXIUVQGMFJNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434156 |

Source

|

| Record name | 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |

CAS RN |

122431-41-8 |

Source

|

| Record name | 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)

![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)